molecular formula C16H17NO2S B5836720 N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B5836720
M. Wt: 287.4 g/mol
InChI Key: YROOYBFLSHLWBQ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, a sulfanyl group attached to another phenyl ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 3-methoxyaniline with 4-methylbenzenethiol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of the methoxy group with other functional groups.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the methoxy and sulfanyl groups can influence the compound’s ability to interact with biological molecules, affecting pathways involved in cell signaling, metabolism, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
  • N-(3-methoxyphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
  • N-(3-methoxyphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide

Uniqueness

N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the methoxy and sulfanyl groups also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-12-6-8-15(9-7-12)20-11-16(18)17-13-4-3-5-14(10-13)19-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROOYBFLSHLWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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